Potassium thioacetate

Catalog No.
S652534
CAS No.
10387-40-3
M.F
C2H4KOS
M. Wt
115.22 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium thioacetate

CAS Number

10387-40-3

Product Name

Potassium thioacetate

IUPAC Name

ethanethioic S-acid

Molecular Formula

C2H4KOS

Molecular Weight

115.22 g/mol

InChI

InChI=1S/C2H4OS.K/c1-2(3)4;/h1H3,(H,3,4);

InChI Key

SDJHDRMYZQFJJO-UHFFFAOYSA-N

SMILES

CC(=S)[O-].[K+]

Solubility

Soluble in water, diethyl ether and acetone
Soluble (in ethanol)

Synonyms

Thioacetic Acid Potassium Salt; Ethanethioic Acid Potassium Salt; MeCOSK; Potassium Ethanethioate; Potassium Thioethanoate; Potassium Thiolacetate; S-Potassium Thioacetate;

Canonical SMILES

CC(=O)S.[K]

Precursor for Organic Synthesis:

Potassium ethanethioate can act as a precursor for the synthesis of other organic compounds, particularly those containing a thioacetyl group (CH3COS-). This group is a versatile building block in organic chemistry, enabling the creation of various molecules like thioesters, amides, and heterocycles []. These compounds can have diverse applications in pharmaceuticals, materials science, and other fields.

Biological Studies:

Limited research has investigated the potential biological activities of potassium ethanethioate. Some studies have explored its effects on enzymes and cellular processes, but the findings are inconclusive and require further investigation [, ]. Additionally, its role in specific biological pathways remains largely unknown.

Material Science Research:

There's limited exploration of potassium ethanethioate in material science research. However, some studies have investigated its potential use as a precursor for the synthesis of metal-organic frameworks (MOFs) []. MOFs are porous materials with unique properties, and their development holds promise for applications in gas storage, catalysis, and drug delivery.

Origin and Significance:


Molecular Structure Analysis

Potassium thioacetate adopts an ionic crystal structure. The potassium cation (K⁺) has a spherical electron configuration (Ar), while the thioacetate anion (CH₃COS⁻) has a trigonal planar geometry around the central carbon atom. The carbon atom forms a double bond with oxygen (C=O) and a single bond with sulfur (C-S). The methyl group (CH₃) is attached to the carbon atom. This structure allows for the delocalization of electrons within the anion, contributing to its stability [].

Key Features:

  • Ionic bond between K⁺ and CH₃COS⁻
  • Trigonal planar geometry around the central carbon in the anion
  • Delocalization of electrons within the anion

Chemical Reactions Analysis

Synthesis:

Potassium thioacetate can be synthesized by various methods, including the reaction of potassium hydroxide (KOH) with acetic acid (CH₃COOH) and hydrogen sulfide (H₂S) [].

CH₃COOH + KOH + H₂S -> CH₃COSK + H₂O

Other Reactions:

Potassium thioacetate is a versatile reagent used in several organic reactions. Here are some examples:

  • Thioesterification: Reacts with alkyl halides (RX) to form thioacetate esters (RCOSCH₃) [].
CH₃COSK + RX -> RCOSCH₃ + KX (X = Cl, Br, I)
  • S-acylation: Introduces a thioacetyl group to various nucleophiles like amines and alcohols.

Decomposition:

At high temperatures, potassium thioacetate can decompose to release toxic gases like hydrogen sulfide and carbon monoxide [].

Physical and Chemical Properties

  • Appearance: White, crystalline solid [].
  • Melting point: 169-171 °C [].
  • Boiling point: Decomposes above boiling point [].
  • Solubility: Highly soluble in water, slightly soluble in ethanol [].
  • Stability: Hygroscopic (absorbs moisture from the air) [].

Potassium thioacetate is a corrosive and irritant compound.

  • Hazards: Skin and eye irritant, may cause respiratory irritation upon inhalation [].
  • Toxicity: Limited data available, but it is suspected to be harmful if swallowed [].
  • Safety Precautions: Wear appropriate personal protective equipment (PPE) like gloves, goggles, and a respirator when handling the compound. Work in a well-ventilated area and avoid contact with skin and eyes [].

  • Formation of Thioacetate Esters: It reacts with alkyl halides to form thioacetate esters:
    CH3COSK+RXCH3COSR+KX\text{CH}_3\text{COSK}+\text{RX}\rightarrow \text{CH}_3\text{COSR}+\text{KX}
  • Hydrolysis of Thioacetate Esters: These esters can be hydrolyzed to yield thiols:
    CH3COSR+H2OCH3CO2H+RSH\text{CH}_3\text{COSR}+\text{H}_2\text{O}\rightarrow \text{CH}_3\text{CO}_2\text{H}+\text{RSH}
  • Nucleophilic Substitution Reactions: Potassium thioacetate can also react with aryl, benzyl, and alkyl halides to form corresponding thioesters, facilitating the formation of carbon-sulfur bonds .

Several methods exist for synthesizing potassium thioacetate:

  • Reaction with Acetyl Chloride:
    • The most common method involves reacting acetyl chloride with potassium hydrogen sulfide:
    CH3COCl+2KSHKCl+CH3COSK+H2S\text{CH}_3\text{COCl}+2\text{KSH}\rightarrow \text{KCl}+\text{CH}_3\text{COSK}+\text{H}_2\text{S}
  • Neutralization of Thioacetic Acid:
    • Another method involves neutralizing thioacetic acid with potassium hydroxide .
  • Novel Synthesis Method:
    • A recent patent describes a method using high-concentration ethanol as a solvent for the reaction between thioacetic acid and potassium carbonate under controlled temperature conditions .

Potassium thioacetate has various applications in organic synthesis:

  • Preparation of Thiols: It serves as a precursor to thiols through hydrolysis of thioacetate esters.
  • Synthesis of Heterocycles: It is used in the synthesis of sulfur-containing heterocycles and polymers.
  • Catalyst in Coupling Reactions: Potassium thioacetate is employed in palladium-mediated coupling reactions to produce arylthio compounds .
  • Nanoparticle Synthesis: It has applications in the preparation of nanoparticles and macromolecular complexes .

Potassium thioacetate shares similarities with other sulfur-containing compounds, but it possesses unique characteristics that distinguish it:

CompoundFormulaUnique Features
Sodium thioacetateCH₃COSNaSimilar reactivity but different solubility
Calcium thioacetate(CH₃COS)₂CaLess soluble than potassium thioacetate
Thioacetic acidCH₃COSHActs as a precursor but lacks the salt form
Potassium sulfideK₂SStronger base; used differently in reactions

Potassium thioacetate's versatility as a reagent for forming C–S bonds and its application in synthesizing thiols and other derivatives highlight its uniqueness compared to these similar compounds.

Physical Description

Beige solid with a stench; Hygroscopic; [Sigma-Aldrich MSDS]

XLogP3

0.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

114.96199241 g/mol

Monoisotopic Mass

114.96199241 g/mol

Boiling Point

88.00 °C. @ 760.00 mm Hg

Heavy Atom Count

5

Density

1.063-1.067

Melting Point

17 °C

UNII

PS92MLC0FQ

Related CAS

10387-40-3 (potassium salt)
34832-35-4 (hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 1363 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 7 of 1363 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 1356 of 1363 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.93%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

10387-40-3

Wikipedia

Potassium_thioacetate

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Hazard Classes and Categories -> Flammable - 3rd degree

General Manufacturing Information

Ethanethioic acid, potassium salt (1:1): ACTIVE

Dates

Modify: 2023-08-15

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